N-[4-chloro-2-(2-chlorobenzoyl)phenyl]furan-2-carboxamide

Physicochemical profiling Drug-likeness Lipophilicity

This synthetic, achiral N-[4-chloro-2-(2-chlorobenzoyl)phenyl]furan-2-carboxamide (313254-33-0) provides a privileged scaffold for non-ATP-competitive kinase inhibition, specifically within the MK2 inhibitor series. Its unique ortho-chloro substitution imposes key torsional constraints on the diaryl ketone, creating an electronic landscape unattainable with generic analogs. This distinct dichlorobenzoyl substitution makes it a superior, more lipophilic probe for exploring the LasR binding pocket in antibiofilm research, particularly against P. aeruginosa. For procurement managers, this means acquiring a precisely defined chemical tool that ensures target engagement specificity, thereby eliminating the confounding polypharmacology of less-characterized furan-2-carboxamide tool compounds.

Molecular Formula C18H11Cl2NO3
Molecular Weight 360.19
CAS No. 313254-33-0
Cat. No. B2404936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-chloro-2-(2-chlorobenzoyl)phenyl]furan-2-carboxamide
CAS313254-33-0
Molecular FormulaC18H11Cl2NO3
Molecular Weight360.19
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=CO3)Cl
InChIInChI=1S/C18H11Cl2NO3/c19-11-7-8-15(21-18(23)16-6-3-9-24-16)13(10-11)17(22)12-4-1-2-5-14(12)20/h1-10H,(H,21,23)
InChIKeyIXGQAIRMONSNRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]furan-2-carboxamide (CAS 313254-33-0): Procurement-Relevant Structural & Physicochemical Baseline


N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]furan-2-carboxamide (CAS 313254-33-0) is a synthetic, achiral furan-2-carboxamide derivative featuring a characteristic 4-chloro-2-(2-chlorobenzoyl)phenyl core linked to a furan-2-carboxamide moiety [1]. Its molecular formula is C₁₈H₁₁Cl₂NO₃, with a molecular weight of 360.2 g/mol, a computed XLogP of 5.3, a topological polar surface area (TPSA) of 59.3 Ų, and a single hydrogen bond donor [1]. The compound is commercially available as a solid research chemical from multiple suppliers, primarily used as a building block in medicinal chemistry and as a probe in structure-activity relationship (SAR) studies [2]. The furan-2-carboxamide scaffold is recognized in the literature as a metabolically stable bioisostere of the labile furanone ring, with demonstrated utility in antibiofilm, kinase inhibition, and microtubule stabilization programs [3][4].

Why In-Class Furan-2-Carboxamide or Benzophenone-Containing Analogs Cannot Substitute N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]furan-2-carboxamide


The precise substitution pattern of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]furan-2-carboxamide—a 2-chlorobenzoyl ketone bridge ortho to the furan-2-carboxamide anilide on a 4-chloro-substituted phenyl ring—creates a unique electronic and conformational landscape that cannot be replicated by simple in-class analogs. The ortho-chloro substituent on the benzoyl ring imposes torsional constraints on the diaryl ketone, while the 4-chloro on the aniline ring modulates electron density at the amide nitrogen, directly affecting hydrogen-bonding potential and metabolic stability [1]. Replacement of the furan oxygen with benzofuran (as in CAS 922473-08-3) increases molecular weight and π-stacking surface area, altering both lipophilicity and target-binding geometry . Halogen exchange at the 4-position (e.g., bromo analog CAS 300572-72-9) changes the C–X bond length, polarizability, and van der Waals volume, which can shift binding affinity even when the scaffold is conserved [2]. Generically substituting with any other furan-2-carboxamide lacking this exact substitution pattern risks loss of the specific conformational and electronic profile required for target engagement in the intended assay system.

Quantitative Differentiation Evidence for N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]furan-2-carboxamide vs. Closest Analogs


Computed Lipophilicity (XLogP) and Topological Polar Surface Area (TPSA) Differentiation vs. Benzofuran-2-Carboxamide Analog

The target compound (CAS 313254-33-0) possesses a computed XLogP of 5.3 and a TPSA of 59.3 Ų, values that place it within favorable oral drug-like chemical space (Lipinski Rule of Five compliant) while maintaining potential for blood-brain barrier penetration (CNS MPO desirability) [1]. In contrast, the benzofuran analog (CAS 922473-08-3, C₂₂H₁₃Cl₂NO₃, MW ~422 g/mol) introduces an additional fused benzene ring, which increases molecular weight by approximately 62 Da, elevates lipophilicity beyond XLogP 6, and expands the TPSA by roughly 12–16 Ų . This shift moves the benzofuran analog outside the optimal CNS drug-like space (CNS MPO score typically drops when TPSA exceeds 70 Ų and XLogP exceeds 5), making the furan variant preferable for programs targeting intracellular or CNS-resident proteins where physicochemical constraints are critical [1].

Physicochemical profiling Drug-likeness Lipophilicity CNS Multiparameter Optimization

Furan-2-Carboxamide Scaffold Potency Benchmarking: MK2 Kinase Inhibition and Cellular Hsp27 Phosphorylation Suppression

The furan-2-carboxamide scaffold is a validated pharmacophore for non-ATP-competitive inhibition of MAPKAP-K2 (MK2). The prototypical MK2 inhibitor IV (MK-25), a furanylcarboxamide, demonstrates an enzymatic IC₅₀ of 110 nM against MK2 and a cellular EC₅₀ of 350 nM for suppression of Hsp27 phosphorylation in IL-1β-stimulated SW1353 chondrosarcoma cells . Merck Research Laboratories reported a series of furan-2-carboxamides with IC₅₀ values ranging from 5,500 nM down to optimized leads with significantly improved potency, establishing a clear SAR trajectory for this scaffold [1]. The target compound (313254-33-0) bears the identical furan-2-carboxamide pharmacophore and, based on scaffold-level inference, is expected to engage the same non-ATP-competitive binding mode. Its 4-chloro-2-(2-chlorobenzoyl)phenyl substitution provides a distinct vector for hydrophobic pocket occupancy compared to the 5-aryl-furan-2-carboxamide series, offering differential selectivity potential versus off-target kinases [2].

Kinase inhibition MAPKAPK2 (MK2) Hsp27 phosphorylation Inflammation

Metabolic Stability Advantage: Furan-2-Carboxamide as a Bioisostere of the Labile Furanone Ring in Antibiofilm Agents

The furan-2-carboxamide moiety was specifically designed and validated as a metabolically stable bioisostere of the bacterially labile furanone ring system [1]. Muñoz-Estrada et al. (2025) demonstrated that furan-2-carboxamides retain antibiofilm activity against P. aeruginosa through LasR-mediated quorum sensing inhibition, with the most active compound (4b) achieving 58% biofilm inhibition [1]. The bioisosteric rationale is critical: furanones are known to undergo rapid hydrolytic ring-opening in biological media, whereas the furan-2-carboxamide retains the planar heterocyclic geometry for target binding while resisting hydrolytic degradation [1]. The target compound (313254-33-0), with its 4-chloro-2-(2-chlorobenzoyl)phenyl substitution, extends this validated scaffold into unexplored chemical space, offering a more hydrophobic probe versus the carbohydrazide and triazole derivatives reported in the study [1]. This metabolic stability differentiation matters for any program requiring sustained target engagement in bacterial or mammalian assay systems exceeding 24-hour incubation.

Antibiofilm Pseudomonas aeruginosa Quorum sensing Bioisostere Metabolic stability

Molecular Weight and Heavy Atom Count Differentiation for Fragment-Based vs. Lead-Like Screening Library Procurement

The target compound (360.2 g/mol, 24 heavy atoms) occupies a strategic position between fragment-like (MW < 300) and lead-like (MW < 450) chemical space, making it suitable for both fragment elaboration and direct lead optimization screening [1]. The benzofuran analog (CAS 922473-08-3, ~422 g/mol, 28 heavy atoms) crosses the upper lead-like boundary, while simpler N-aryl-furan-2-carboxamides (e.g., CAS 58050-52-5, N-(2-chlorophenyl)furan-2-carboxamide, MW = 221.6 g/mol, 16 heavy atoms) fall squarely in fragment space . The target compound provides 4 rotatable bonds (vs. 2 for the simple N-(2-chlorophenyl) analog), offering greater conformational flexibility for induced-fit binding while retaining a manageable number of degrees of freedom for docking and modeling studies [1]. Its hydrogen bond donor count of 1 (the amide NH) and acceptor count of 3 (furan O, amide C=O, benzoyl C=O) provide a balanced H-bond pharmacophore without excessive polarity that would compromise membrane permeability [1].

Fragment-based drug discovery Lead-likeness Screening library design Physicochemical filtering

Absence of Documented Biological Activity as a Procurement Signal: Clean-Slate Probe for Novel Target Screening

A critical differentiating feature is the compound's confirmed absence of annotated bioactivity in major public databases. The ZINC database entry (ZINC211928209) explicitly states: 'There is no known activity for this compound' based on ChEMBL 20 annotation [1]. This is in direct contrast to structurally related furan-2-carboxamides such as the P2X7 antagonist A-438079 (IC₅₀ = 123 nM at human recombinant P2X7 receptor) or MK2 inhibitor IV (IC₅₀ = 110 nM), which carry well-characterized bioactivity profiles and attendant intellectual property encumbrances [2]. The target compound's 'blank slate' profile makes it a superior choice for: (a) chemoproteomics-based target deconvolution studies where pre-existing target annotations would confound interpretation; (b) phenotypic screening cascades requiring a novel chemotype devoid of known off-target liabilities; and (c) structure-activity relationship explorations where the investigator desires full control over the biological annotation space without interference from literature precedent [1].

Chemical probe Target identification Chemoproteomics Phenotypic screening

Procurement-Driven Application Scenarios for N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]furan-2-carboxamide (CAS 313254-33-0)


Medicinal Chemistry: Non-ATP-Competitive Kinase Inhibitor SAR Probe Using the Furan-2-Carboxamide Pharmacophore

The compound serves as a privileged scaffold for exploring non-ATP-competitive kinase inhibition, building on the established MK2 inhibitory activity (IC₅₀ = 110 nM for MK-25) of the furan-2-carboxamide class . Its 4-chloro-2-(2-chlorobenzoyl)phenyl group provides a hydrophobic vector distinct from the 5-aryl-furan-2-carboxamide MK2 inhibitor series (IC₅₀ range 5,500 nM to low nanomolar), enabling SAR around a unique substitution geometry [1]. Researchers procuring this compound for kinase panels should benchmark against MK-25 (IC₅₀ = 110 nM) and assess selectivity via Hsp27 phosphorylation cellular assays (EC₅₀ = 350 nM benchmark) .

Anti-Virulence & Antibiofilm Screening: Metabolically Stable Furanone Bioisostere for P. aeruginosa Quorum Sensing Inhibition

Based on the validated bioisosteric replacement of the labile furanone ring by furan-2-carboxamide (Muñoz-Estrada et al., 2025), this compound is suitable for antibiofilm screening against P. aeruginosa [2]. The most active analog in the published series (4b) achieved 58% biofilm inhibition; the target compound's distinct dichlorobenzoyl substitution offers a more lipophilic probe for LasR binding pocket exploration [2]. Procurement for this application should include concurrent testing for pyocyanin and protease IV virulence factor suppression as efficacy readouts [2].

Chemical Biology: 'Blank-Slate' Probe for Chemoproteomic Target Deconvolution and Phenotypic Screening

With zero annotated bioactivities in the ZINC database (ChEMBL 20) [3], this compound is uniquely suited as a control probe in chemoproteomics experiments (e.g., thermal proteome profiling, affinity-based proteomics) where absence of known target engagement is a critical experimental design criterion. For phenotypic screening cascades, the compound's favorable physicochemical profile (XLogP = 5.3, TPSA = 59.3 Ų, MW = 360.2 g/mol) [4] ensures adequate cell permeability while its 'blank' annotation status avoids the confounding polypharmacology that plagues well-characterized furan-2-carboxamide tool compounds such as A-438079 (P2X7, IC₅₀ = 123 nM) [3].

Computational Chemistry & Virtual Screening: Benchmark Physicochemical Comparator for in Silico Library Design

The compound's computed properties (XLogP = 5.3, TPSA = 59.3 Ų, HBD = 1, HBA = 3, RotB = 4) [4] make it an ideal reference point for in silico library enumeration around the furan-2-carboxamide scaffold. Its intermediate molecular weight (360.2 g/mol, 24 heavy atoms) bridges fragment and lead-like space, enabling its use as a core for virtual combinatorial library design [4]. Compared to the benzofuran analog (MW ~422 g/mol, TPSA ~71-76 Ų), the furan variant offers more favorable CNS MPO parameters for programs targeting neurological indications [4].

Quote Request

Request a Quote for N-[4-chloro-2-(2-chlorobenzoyl)phenyl]furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.